molecular formula C19H23NO4S B1303029 (2S,4R)-4-(Benzo[b]thiophen-3-ylmethyl)-1-(tert-butoxycarbonyl)pyrrolidine-2-carboxylic acid CAS No. 959577-82-3

(2S,4R)-4-(Benzo[b]thiophen-3-ylmethyl)-1-(tert-butoxycarbonyl)pyrrolidine-2-carboxylic acid

Cat. No. B1303029
M. Wt: 361.5 g/mol
InChI Key: SWPWGMSSMXIDPT-DOMZBBRYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2S,4R)-4-(Benzo[b]thiophen-3-ylmethyl)-1-(tert-butoxycarbonyl)pyrrolidine-2-carboxylic acid is a useful research compound. Its molecular formula is C19H23NO4S and its molecular weight is 361.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality (2S,4R)-4-(Benzo[b]thiophen-3-ylmethyl)-1-(tert-butoxycarbonyl)pyrrolidine-2-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2S,4R)-4-(Benzo[b]thiophen-3-ylmethyl)-1-(tert-butoxycarbonyl)pyrrolidine-2-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Organic & Biomolecular Chemistry
    • Summary of the application : This compound is used in the synthesis of 2-substituted benzo[b]thiophenes . Benzo[b]thiophene heterocycles are important components of many small molecule pharmaceuticals and drug candidates as well as organic semiconducting materials .
    • Methods of application or experimental procedures : The synthesis of 2-substituted benzo[b]thiophenes from 2-alkynyl thioanisoles is catalyzed by a gold(I)–IPr hydroxide . This method is applicable to a wide range of substrates with diverse electronic and steric properties .
    • Results or outcomes : The study reported an efficient method for the synthesis of 2-substituted benzo[b]thiophenes .
  • Chiral Catalysts & Ligands
    • Summary of the application : The compound “(2S,4R)-4-Hydroxypyrrolidine-2-carboxylic acid dibenzyl amide” is used as a chiral catalyst or ligand . Chiral catalysts and ligands play a crucial role in asymmetric synthesis, which is a key process in the production of enantiomerically pure pharmaceuticals .
    • Methods of application or experimental procedures : The specific methods of application or experimental procedures would depend on the specific reaction being catalyzed. Typically, the chiral catalyst or ligand would be mixed with the reactants in a suitable solvent, and the reaction would be carried out under controlled conditions .
    • Results or outcomes : The use of chiral catalysts and ligands can significantly improve the enantioselectivity of a reaction, leading to a higher yield of the desired enantiomer .
  • Methyl (2S,4S)-4-[(tert-butoxycarbonyl)amino]pyrrolidine-2-carboxylate
    • Summary of the application : This compound is structurally similar to the one you mentioned . While specific applications were not found, compounds of this type are often used in the synthesis of complex organic molecules, including pharmaceuticals .
    • Methods of application or experimental procedures : The specific methods of application or experimental procedures would depend on the specific reaction being catalyzed. Typically, the compound would be mixed with the reactants in a suitable solvent, and the reaction would be carried out under controlled conditions .
    • Results or outcomes : The use of such compounds can significantly improve the efficiency of a reaction, leading to a higher yield of the desired product .

properties

IUPAC Name

(2S,4R)-4-(1-benzothiophen-3-ylmethyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23NO4S/c1-19(2,3)24-18(23)20-10-12(9-15(20)17(21)22)8-13-11-25-16-7-5-4-6-14(13)16/h4-7,11-12,15H,8-10H2,1-3H3,(H,21,22)/t12-,15+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWPWGMSSMXIDPT-DOMZBBRYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(CC1C(=O)O)CC2=CSC3=CC=CC=C32
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1C[C@@H](C[C@H]1C(=O)O)CC2=CSC3=CC=CC=C32
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10376066
Record name (2S,4R)-4-(Benzo[b]thiophen-3-ylmethyl)-1-(tert-butoxycarbonyl)pyrrolidine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10376066
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

361.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2S,4R)-4-(Benzo[b]thiophen-3-ylmethyl)-1-(tert-butoxycarbonyl)pyrrolidine-2-carboxylic acid

CAS RN

959577-82-3
Record name (2S,4R)-4-(Benzo[b]thiophen-3-ylmethyl)-1-(tert-butoxycarbonyl)pyrrolidine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10376066
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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